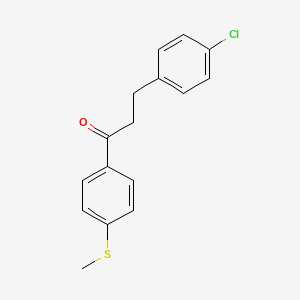

3-(4-Chlorophenyl)-4'-thiomethylpropiophenone

Descripción

3-(4-Chlorophenyl)-4'-thiomethylpropiophenone is a synthetic organic compound featuring a propiophenone backbone substituted with a 4-chlorophenyl group at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. The thiomethyl group enhances lipophilicity and may influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, compared to oxygenated analogs like methoxy or hydroxyl derivatives .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYSJQBRPRVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644472 | |

| Record name | 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-82-1 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone typically involves the reaction of 4-chlorobenzaldehyde with thiomethylpropiophenone under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Substitution: The chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Chemistry: 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound may be used to study the effects of chlorophenyl and thiomethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry: In the industrial sector, 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to aromatic receptors, while the thiomethyl group can participate in redox reactions or form covalent bonds with nucleophilic sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Analogues in the Chalcone Family

Several chalcone derivatives share the 4-chlorophenyl motif but differ in substituents and backbone connectivity:

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Compound 1) : Features an α,β-unsaturated ketone (chalcone) system with a 4-chlorophenyl group and a p-tolyl substituent. Synthesized via microwave irradiation (800°C, 700 W), it exhibited low cytotoxicity (IC₅₀ = 1,484.75 μg/mL) against MCF-7 breast cancer cells .

- (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (Compound 2) : Incorporates an extended aromatic system, resulting in moderate cytotoxicity (IC₅₀ = 37.24 μg/mL) .

Key Structural Differences :

Cytotoxicity Data :

| Compound | IC₅₀ (μg/mL) | Cancer Cell Line |

|---|---|---|

| 3-(4-Chlorophenyl)-4'-thiomethylpropiophenone | Not reported | Not reported |

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (1) | 1,484.75 | MCF-7 |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (2) | 37.24 | MCF-7 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (4) | 22.41 | MCF-7 |

Observations :

- Chalcones with bulkier substituents (e.g., Compound 4) showed higher potency, suggesting steric effects enhance target binding .

- The thiomethyl group’s impact on cytotoxicity remains unquantified for the target compound but may parallel trends in lipophilicity-activity relationships observed in other series .

Computational and Spectroscopic Studies

- DFT Analysis: The structurally related compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) was studied using B3LYP/6-311G(d,p) methods, revealing planarity in the enone system and delocalized electron density. The thiomethyl group in the target compound would likely perturb this electronic profile, increasing polarizability .

- Spectroscopic Characterization : Chalcone derivatives were confirmed via ¹H-NMR, FTIR, and UV-Vis, with distinct carbonyl stretches (~1,650 cm⁻¹) and aromatic proton resonances . The target compound’s thiomethyl group would introduce unique NMR shifts (e.g., δ ~2.5 ppm for SCH₃) and IR absorptions near 700 cm⁻¹ (C-S stretch).

Actividad Biológica

3-(4-Chlorophenyl)-4'-thiomethylpropiophenone is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorophenyl group and a thiomethyl group attached to a propiophenone backbone. This article aims to explore the biological activities associated with this compound, focusing on its potential applications in various fields such as pharmacology, toxicology, and industrial chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClS

- Molecular Weight : 234.73 g/mol

This compound's unique arrangement allows it to interact with biological systems in specific ways, making it a candidate for further research.

The mechanism of action of this compound involves its interaction with various molecular targets. The chlorophenyl group is believed to facilitate binding to aromatic receptors, while the thiomethyl group may participate in redox reactions or form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate biochemical pathways, leading to observed biological effects such as:

- Enzyme inhibition

- Receptor binding

- Signal transduction modulation .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiourea derivatives have shown antibacterial activity against various strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Compound | Tested Organisms | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Thiourea Derivative A | E. faecalis | 40 | Comparable to ceftriaxone |

| Thiourea Derivative B | P. aeruginosa | 50 | Comparable to ceftriaxone |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated IC values ranging from 3 to 14 µM against different cancer cell lines, indicating a strong capacity for inhibiting cancer cell proliferation. Notably, some derivatives have shown efficacy against human leukemia cell lines with IC values as low as 1.50 µM .

| Compound Type | Cancer Cell Line | IC (µM) |

|---|---|---|

| Thiourea Derivative | Leukemia | 1.50 |

| Phosphonate Thiourea Derivative | Pancreatic Cancer | 7 - 20 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds related to this compound have exhibited anti-inflammatory effects. Studies have shown that certain derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming conventional treatments like dexamethasone .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiourea derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, suggesting that modifications in the structure could enhance their activity.

- Cancer Treatment : Research involving the application of thiourea derivatives on breast cancer cell lines revealed significant apoptosis induction and cell cycle arrest at the S phase, indicating their potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.